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dicarboxylate

Cat. No.: B067720 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl 4-bromopyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various

pharmaceutical and materials science compounds. This document is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis, offering a

detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics.

Core Spectroscopic Data
The structural integrity and purity of Dimethyl 4-bromopyridine-2,6-dicarboxylate
(C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) have been confirmed through a suite of spectroscopic

techniques.[1] The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is characterized by two distinct

signals. A singlet at 8.4 ppm is attributed to the two equivalent protons on the pyridine ring (H-3

and H-5). A second singlet appears at 3.92 ppm, corresponding to the six protons of the two

equivalent methyl ester groups.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b067720?utm_src=pdf-interest
https://www.benchchem.com/product/b067720?utm_src=pdf-body
https://www.benchchem.com/product/b067720?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-4-bromopyridine-2_6-dicarboxylate
https://www.rsc.org/suppdata/c6/ra/c6ra26665g/c6ra26665g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.4 Singlet 2H Pyridine H-3, H-5

3.92 Singlet 6H 2 x -OCH₃

¹³C NMR: While experimental data for the specific compound is not readily available in the

reviewed literature, the expected chemical shifts can be predicted based on analogous

structures. The carbonyl carbons of the ester groups are anticipated to resonate in the

downfield region (~165 ppm). The carbon atom attached to the bromine (C-4) would appear

around 120 ppm, and the other pyridine ring carbons would have distinct signals.[3]

Infrared (IR) Spectroscopy
The FT-IR spectrum (DRIFT) of solid Dimethyl 4-bromopyridine-2,6-dicarboxylate displays

several characteristic absorption bands, confirming the presence of its key functional groups.[2]

Wavenumber (cm⁻¹) Intensity Assignment

3105 Weak Aromatic C-H stretch

2950 Weak Aliphatic C-H stretch (-OCH₃)

1727 Strong C=O stretch (ester)

1601 Medium
C=C/C=N stretch (pyridine

ring)

1445 Strong C-H bend

1266 Strong C-O stretch (ester)

780 Medium C-Br stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show a characteristic

isotopic pattern for a molecule containing one bromine atom, with two molecular ion peaks of
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nearly equal intensity at m/z values separated by two units ([M]⁺ and [M+2]⁺), corresponding to

the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of Dimethyl 4-bromopyridine-2,6-
dicarboxylate is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The

solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Acquisition Parameters: A standard single-pulse experiment is performed at 25 °C.[4] Key

parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second. A total of 16 scans are typically acquired.

Processing: The resulting Free Induction Decay (FID) is processed with an exponential

window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then

phased and baseline corrected. The chemical shifts are referenced to the residual solvent

peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Acquisition Parameters: A proton-decoupled pulse program (e.g., 'zgpg30') is used at 25 °C.

[5] A sufficient number of scans (e.g., 1024) are accumulated to achieve a good signal-to-

noise ratio due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is

employed.[5]

Processing: The FID is processed with an exponential window function (line broadening of

1.0 Hz) and Fourier transformed. The spectrum is phased and baseline corrected. Chemical
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shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.[6]

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[6]

Parameters: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution

of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction and Ionization:

Method: Electron Ionization (EI).

Procedure: A small amount of the sample is introduced into the mass spectrometer, typically

via a direct insertion probe. The sample is heated to induce vaporization, and the resulting

gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) to

cause ionization and fragmentation.

Mass Analysis:

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for

the compound, for example, from m/z 50 to 400. The resulting mass spectrum, a plot of

relative ion abundance versus m/z, is recorded.

Experimental Workflow Visualization
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The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Report
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2,6-dicarboxylate
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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